molecular formula C13H14N2O4 B4941630 methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No. B4941630
M. Wt: 262.26 g/mol
InChI Key: RBPZTMYQHKPRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (MAHPD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects through various mechanisms, including inhibition of pro-inflammatory cytokines, suppression of nuclear factor-kappa B (NF-κB) activation, and induction of apoptosis in cancer cells. It also acts as a free radical scavenger, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. It has also been shown to inhibit the growth of cancer cells and induce cell death through apoptosis.

Advantages and Limitations for Lab Experiments

Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several advantages for lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate. These include investigating its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as its potential use as a therapeutic agent for other diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to optimize its drug delivery properties and improve its solubility in water.
In conclusion, methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with significant potential for various scientific research applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of new therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential applications in various fields.

Synthesis Methods

Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate can be synthesized through a multistep process involving the reaction of acetylacetone with ethyl acetoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and phenylhydrazine. The final step involves the reaction of the product with methyl chloroformate to obtain methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Methyl 1-acetyl-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

methyl 1-acetyl-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-9(16)15-13(18,10-6-4-3-5-7-10)8-11(14-15)12(17)19-2/h3-7,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPZTMYQHKPRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C(=O)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-acetyl-5-hydroxy-5-phenyl-4H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.